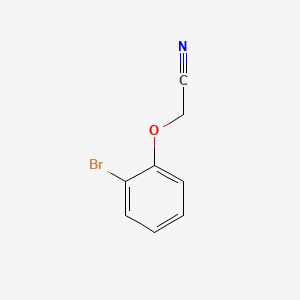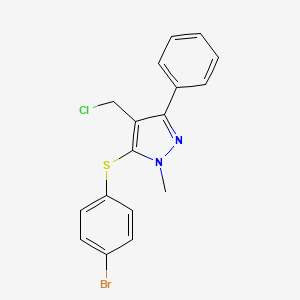
2-(2-溴苯氧基)乙腈
描述
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of diethoxyphosphoryl groups , reactions with nucleophiles , and lipase-catalyzed transesterification . While these methods do not directly apply to the synthesis of 2-(2-Bromophenoxy)acetonitrile, they provide insight into the types of reactions that could potentially be adapted for its synthesis. For example, the use of nucleophiles in acetonitrile could be a starting point for designing a synthetic route for this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction . These studies provide information on the arrangement of atoms within a molecule and the interactions between molecules in the solid state. For 2-(2-Bromophenoxy)acetonitrile, similar analytical techniques could be employed to determine its crystal structure and intermolecular interactions.
Chemical Reactions Analysis
The abstracts describe various chemical reactions involving acetonitrile and phenol derivatives. For instance, acetonitrile can be used as a solvent for the hydroxylation of phenols , and it can also participate in electrophilic aromatic substitution reactions as seen in the synthesis of 2-(2-hydroxyphenyl)acetonitriles . These reactions highlight the reactivity of the phenyl ring and the nitrile group, which would be relevant for understanding the chemical behavior of 2-(2-Bromophenoxy)acetonitrile.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(2-Bromophenoxy)acetonitrile can be inferred from the behavior of methyl-substituted phenols in acetonitrile and the electrochemical properties of phenols . These studies suggest that the presence of substituents on the phenyl ring can significantly affect the compound's reactivity and interaction with solvents. The bromine atom and nitrile group in 2-(2-Bromophenoxy)acetonitrile would likely influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.
科学研究应用
合成和催化应用
2-(2-溴苯氧基)乙腈参与了各种合成过程。例如,在钯催化剂存在下,它在一氧化碳压力下与酚反应,生成3-苯氧基-1,3-二氢-1-异苯并呋喃酮,这是一类在化学合成中具有高产率和重要性的化合物(Cho, Baek, & Shim, 1999)。此外,它在合成(3-苄基苯并呋喃-2-基)(苯基)甲酮的过程中发挥作用,通过Sonogashira偶联和碳负离子-炔环化的一锅法多米诺过程已经得到证明(Kishore & Satyanarayana, 2022)。
分子研究和电化学
在分子研究中,2-(2-溴苯氧基)乙腈已被用于特定化合物的形成。例如,它与氰化氢的反应导致(2-溴苯基)(羟基)乙腈的形成,已经研究了其晶体结构,展示了分子间氢键(Betz, Betzler, & Klüfers, 2007)。在电化学中,它被用于各种研究,例如在极谱法中研究溶液中的络合物形成,这可能涉及卤离子与锂阳离子或乙腈中的酸之间的相互作用(Hojo, Nagai, Hagiwara, & Imai, 1987)。
化学反应和光解作用
2-(2-溴苯氧基)乙腈参与了各种化学反应。例如,在乙腈中的光解导致β-溴代丙酮的形成,展示了1,2-Br迁移反应,这是一种无溶剂环保有机合成的一部分(An, Moon, & Park, 2018)。
在聚合物化学中的应用
在聚合物化学领域,2-(2-溴苯氧基)乙腈在乙腈与水混合物中用于SET-LRP(单电子转移活性自由基聚合)过程,证明了它在聚合物合成中的实用性(Enayati, Jezorek, Smail, Monteiro, & Percec, 2016)。
安全和危害
2-(2-Bromophenoxy)acetonitrile is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if inhaled (H331), harmful if swallowed (H302), and harmful in contact with skin (H312). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
属性
IUPAC Name |
2-(2-bromophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMBGABMQPZLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370163 | |
| Record name | 2-(2-bromophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)acetonitrile | |
CAS RN |
90004-90-3 | |
| Record name | 2-(2-bromophenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(2-Bromophenoxy)acetonitrile in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones?
A1: 2-(2-Bromophenoxy)acetonitrile serves as a crucial building block in the synthesis of (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [] The synthetic strategy involves a domino reaction initiated by an intermolecular Sonogashira coupling between 2-(2-Bromophenoxy)acetonitrile and various terminal acetylenes. This coupling is followed by an intramolecular 5-exo-dig carbanion-yne cyclization, ultimately leading to the formation of the desired (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The presence of the bromine atom in 2-(2-Bromophenoxy)acetonitrile is essential for the initial Sonogashira coupling reaction.
Q2: What are the advantages of using this synthetic approach over other methods for synthesizing substituted benzofurans?
A2: The research highlights several advantages of this synthetic pathway: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)


![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)


![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)


